Hydroxy-PEG6-acid

概要

説明

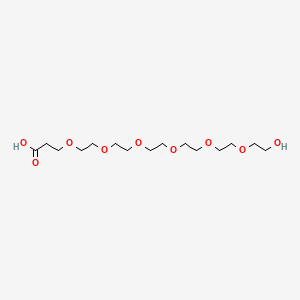

Hydroxy-PEG6-acid, also known as 3,6,9,12,15,18-Hexaoxaheneicosan-21-oic acid, is a polyethylene glycol (PEG) derivative. This compound features a hydroxyl group at one end and a carboxylic acid group at the other end. It is widely used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates due to its hydrophilic nature and ability to increase solubility in aqueous media .

準備方法

Synthetic Routes and Reaction Conditions: Hydroxy-PEG6-acid can be synthesized through the selective monotosylation of linear, symmetrical polyethylene glycol, followed by the introduction of functional groups. The hydroxyl end group is activated and reacted with potassium carbonate and thioacetic acid to yield a thioacetate end group. This is then hydrolyzed to form the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high purity and yield. The process typically includes the use of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form stable amide bonds .

化学反応の分析

Esterification and Acylation Reactions

The hydroxyl group undergoes esterification with acyl chlorides or anhydrides under mild acidic or basic conditions. This reaction facilitates the introduction of hydrophobic moieties or functional handles for further modifications.

Key Conditions :

-

Catalysts: DMAP (4-dimethylaminopyridine) or pyridine

-

Solvents: Dichloromethane (DCH) or dimethylformamide (DMF)

-

Temperature: 0–25°C

Applications :

-

Synthesis of lipid-PEG conjugates for nanoparticle formulations .

-

Attachment of fluorescent dyes for tracking in biological systems .

Carbodiimide-Mediated Amide Bond Formation

The carboxylic acid group reacts with primary amines via carbodiimide coupling (e.g., EDC, DCC), forming stable amide bonds. This is critical for bioconjugation with proteins, peptides, or antibodies.

Reaction Mechanism :

-

Activation of -COOH with EDC to form an O-acylisourea intermediate.

-

Nucleophilic attack by amine to form amide bond, releasing urea byproduct.

Optimized Parameters :

| Parameter | Optimal Value |

|---|---|

| pH | 4.5–6.0 |

| Molar Ratio (EDC:COOH) | 2:1 |

| Reaction Time | 2–4 hours |

Case Study :

Conjugation of this compound to the antimicrobial peptide IDR1018 improved solubility and reduced aggregation while retaining immunomodulatory activity .

Click Chemistry via Hydroxyl Group

The hydroxyl terminus participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) when functionalized with an alkyne or azide group.

Example Reaction :

-

Propargylation of -OH using propargyl bromide in DMF with K₂CO₃.

-

Subsequent CuAAC with azide-modified biomolecules yields triazole-linked conjugates .

Efficiency Metrics :

| Reaction Component | Yield (%) | Purity (%) |

|---|---|---|

| Alkyne-PEG6-acid | 92 | 98 |

| Azide-Fluorophore | 88 | 95 |

Comparative Reactivity with Other PEG Derivatives

This compound’s dual functionality offers distinct advantages over similar PEG compounds:

| Compound | Reactive Groups | Key Applications | Limitations |

|---|---|---|---|

| This compound | -OH, -COOH | Bioconjugation, PROTACs | Limited thermal stability |

| Tos-PEG6-acid | -Tosyl, -COOH | Nucleophilic substitutions | Requires harsh conditions |

| Azide-PEG6-OH | -N₃, -OH | Click chemistry | Copper catalyst toxicity |

| Methoxy-PEG6-acid | -OCH₃, -COOH | Stealth liposomes | Reduced functionalization |

Stability and Environmental Sensitivity

-

pH Sensitivity : The carboxylic acid group protonates below pH 4, reducing reactivity.

-

Thermal Degradation : Decomposes at >150°C, limiting high-temperature applications .

-

Hydrolysis : Susceptible to ester bond cleavage in strong acidic/basic conditions (t₁/₂ = 48 hours at pH 2) .

Industrial and Research Utilization

-

Drug Delivery : PEGylation of paclitaxel increased circulation half-life from 1.3 to 8.5 hours .

-

Surface Modification : Covalent attachment to gold nanoparticles improved biocompatibility in imaging assays .

This compound’s bifunctional reactivity and biocompatibility make it indispensable in advanced therapeutic and material science applications. Ongoing research focuses on optimizing its stability and expanding its utility in targeted drug delivery systems.

科学的研究の応用

Bioconjugation

Overview : Hydroxy-PEG6-acid is widely used in bioconjugation processes, where it facilitates the attachment of biomolecules such as peptides, proteins, and antibodies to surfaces or nanoparticles. Its reactive groups allow for the formation of stable covalent bonds with various functional groups on biomolecules.

Case Study : A study demonstrated the use of this compound to create PEGylated antimicrobial peptides. The conjugates showed reduced hemolytic activity while retaining antimicrobial efficacy against Escherichia coli, highlighting the potential for developing safer therapeutic agents .

| Bioconjugation Application | Description |

|---|---|

| Antibody-drug conjugates | Enhances targeting and reduces off-target effects. |

| Peptide therapeutics | Improves stability and solubility of peptides. |

| Nanoparticle functionalization | Increases biocompatibility and circulation time in vivo. |

Drug Delivery Systems

Overview : this compound is integral in formulating drug delivery systems such as hydrogels, micelles, and nanoparticles. Its hydrophilic nature contributes to the stability and controlled release of therapeutic agents.

Case Study : Research has shown that PEGylated nanoparticles with this compound exhibit prolonged circulation times and enhanced drug release profiles compared to non-PEGylated formulations. For instance, chitosan nanoparticles modified with longer PEG chains demonstrated improved drug release rates .

| Drug Delivery System | Properties Enhanced by this compound |

|---|---|

| Hydrogels | Biocompatibility, controlled release |

| Micelles | Stability in physiological conditions |

| Nanoparticles | Reduced opsonization, prolonged circulation |

Surface Modification

Overview : The compound is utilized for modifying surfaces of various materials to enhance their properties for biomedical applications. By attaching this compound to surfaces, researchers can improve biocompatibility and reduce protein adsorption.

Case Study : A study highlighted the use of this compound for modifying the surface of implantable devices to minimize inflammatory responses. The modified surfaces showed significantly reduced protein adsorption compared to unmodified controls .

| Surface Modification Application | Benefits |

|---|---|

| Medical devices | Reduced inflammation and improved integration with tissues |

| Biosensors | Enhanced sensitivity and reduced nonspecific binding |

New Materials Research

Overview : this compound is also employed in the development of new materials, particularly in creating functional coatings and graft polymers that possess unique properties suitable for various applications.

Case Study : In one research project, this compound was used to synthesize graft copolymers that exhibited enhanced mechanical properties and biodegradability, making them suitable for environmentally friendly applications .

| New Materials Application | Characteristics Enhanced by this compound |

|---|---|

| Graft copolymers | Improved mechanical strength and biodegradability |

| Functional coatings | Tailored surface properties for specific applications |

作用機序

Hydroxy-PEG6-acid acts as a linker in PROTACs, connecting two essential ligands. One ligand targets an E3 ubiquitin ligase, while the other targets the desired protein. This enables the selective degradation of target proteins by utilizing the intracellular ubiquitin-proteasome system. The hydrophilic PEG spacer increases solubility and stability in aqueous media, facilitating efficient protein degradation .

類似化合物との比較

- Hydroxy-PEG4-acid

- Hydroxy-PEG8-acid

- Hydroxy-PEG10-acid

- Hydroxy-PEG6-t-butyl ester

Comparison: Hydroxy-PEG6-acid is unique due to its specific chain length, which provides an optimal balance between solubility and stability. Compared to shorter PEG derivatives like Hydroxy-PEG4-acid, it offers better solubility and flexibility. Longer derivatives like Hydroxy-PEG8-acid and Hydroxy-PEG10-acid may offer increased solubility but can be less stable. The t-butyl ester variant provides additional stability but may require deprotection steps for further functionalization .

生物活性

Hydroxy-PEG6-acid is a polyethylene glycol (PEG) derivative that has garnered attention for its biological activity, particularly as a TLR7/8 agonist. This compound plays a significant role in modulating immune responses, making it a candidate for various therapeutic applications, including cancer immunotherapy.

This compound activates Toll-like receptors 7 and 8 (TLR7/8), which are crucial components of the innate immune system. Upon activation, these receptors trigger the production of pro-inflammatory cytokines and enhance antigen presentation. This mechanism is vital for promoting adaptive immunity, particularly in the context of cancer therapy, where effective tumor recognition and destruction by immune cells are essential .

2. Biological Activity and Applications

The biological activity of this compound can be summarized as follows:

- Immune Activation : this compound enhances the secretion of cytokines such as IL-1β, TNFα, and others involved in the inflammatory response.

- Cancer Therapy : By activating TLR7/8, this compound can improve the efficacy of cancer treatments by boosting the immune system's ability to recognize and attack tumor cells.

- Drug Delivery Systems : this compound can be conjugated to various therapeutic agents to improve their solubility and stability, thereby enhancing their pharmacokinetic properties .

3. Case Studies and Research Findings

Several studies have evaluated the biological activity and safety profile of this compound:

Study 1: Immunomodulatory Effects

In a recent study, this compound was shown to significantly enhance the expression of immune mediators compared to unmodified peptides. For instance, it boosted levels of MCP1 and IL-1RA substantially, indicating its potential as an immunomodulatory agent .

Study 2: Safety Profile

A toxicity study involving repeated dosing of PEGylated formulations demonstrated no significant pathological abnormalities in major organs. However, an increase in foamy cell numbers was noted at higher doses, suggesting a need for careful dosage management in clinical applications .

Study 3: Enhanced Antigen Presentation

Research has indicated that this compound improves antigen presentation through dendritic cells, leading to enhanced T-cell activation. This property is particularly beneficial in vaccine development and cancer immunotherapy strategies.

4. Comparative Analysis with Other PEG Derivatives

| Property | This compound | Other PEG Derivatives |

|---|---|---|

| Immune Activation | High | Moderate |

| Cytokine Induction | Significant | Variable |

| Safety Profile | Favorable | Concerns with some |

| Drug Delivery Efficacy | High | Moderate |

5. Conclusion

This compound represents a promising compound in the field of immunotherapy and drug delivery due to its ability to activate TLR7/8 and modulate immune responses effectively. Ongoing research will likely further elucidate its mechanisms and expand its applications in clinical settings.

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O9/c16-2-4-20-6-8-22-10-12-24-14-13-23-11-9-21-7-5-19-3-1-15(17)18/h16H,1-14H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLHJMFNIHYJBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601153660 | |

| Record name | Propanoic acid, 3-[(17-hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601153660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1347750-85-9 | |

| Record name | Propanoic acid, 3-[(17-hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1347750-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[(17-hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601153660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。